molecular formula C22H13NOS B1221490 2-4-Isothiocyanophenyl-3-phenylindone CAS No. 17539-24-1

2-4-Isothiocyanophenyl-3-phenylindone

Cat. No.: B1221490
CAS No.: 17539-24-1
M. Wt: 339.4 g/mol
InChI Key: AFOSBIWLAPSWME-UHFFFAOYSA-N
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Description

2-4-Isothiocyanophenyl-3-phenylindone is a heterocyclic compound characterized by an indone core substituted with an isothiocyanate group at the 2- or 4-position and a phenyl group at the 3-position. Isothiocyanate functional groups are known for their reactivity in nucleophilic addition and cycloaddition reactions, making this compound valuable in synthetic organic chemistry and materials science.

Properties

CAS No.

17539-24-1

Molecular Formula

C22H13NOS

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-isothiocyanatophenyl)-3-phenylinden-1-one

InChI

InChI=1S/C22H13NOS/c24-22-19-9-5-4-8-18(19)20(15-6-2-1-3-7-15)21(22)16-10-12-17(13-11-16)23-14-25/h1-13H

InChI Key

AFOSBIWLAPSWME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)N=C=S

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)N=C=S

Other CAS No.

17539-24-1

Synonyms

2-4-isothiocyanophenyl-3-phenylindone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, analogous compounds with structural or functional similarities can be inferred from the literature:

a. 3-Chloro-N-phenyl-phthalimide ()

  • Structure : Features a phthalimide core substituted with a chlorine atom at the 3-position and a phenyl group at the N-position (Fig. 1, ).
  • Applications: Used as a monomer precursor for polyimides due to its high purity and stability during polymerization .
  • Key Differences: Lacks the isothiocyanate group critical to 2-4-Isothiocyanophenyl-3-phenylindone’s reactivity. The chloro-substituted phthalimide is less reactive in nucleophilic substitutions compared to isothiocyanates.

b. 4-{2-[2-(4-Chlorobenzylidene)hydrazinyl-Idene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone ()

  • Structure: Contains a sydnone ring fused with a thiadiazine moiety and substituted with a 4-chlorobenzylidene hydrazine group.
  • Reactivity: The thiadiazine and sydnone groups enable participation in click chemistry and heterocyclic coupling reactions.
  • Key Differences: The absence of an indone core and isothiocyanate group limits direct comparability. Thiadiazine-sydnone hybrids are primarily studied for pharmacological applications, unlike the polymer-oriented uses of 3-chloro-N-phenyl-phthalimide .

Data Table: Comparative Analysis of Structural and Functional Features

Compound Core Structure Key Functional Groups Primary Applications Reactivity Profile
This compound Indone Isothiocyanate, Phenyl Not specified in evidence High nucleophilic reactivity
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, Phenyl Polyimide synthesis Moderate electrophilic substitution
Thiadiazin-sydnone hybrid Thiadiazine-Sydnone Chlorobenzylidene, Hydrazine Drug discovery Click chemistry, cycloaddition

Research Findings and Limitations

  • Synthetic Challenges: Unlike 3-chloro-N-phenyl-phthalimide, which is synthesized via well-established routes (e.g., condensation of phthalic anhydride with aniline followed by chlorination), the synthesis of this compound would require specialized methods for introducing the isothiocyanate group without side reactions .
  • Thermal Stability: Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) exhibit higher thermal stability (>300°C) compared to thiadiazine-sydnone hybrids, which decompose at lower temperatures (~200°C) .

Critical Notes

  • Evidence Gaps: The provided materials lack direct data on this compound, necessitating extrapolation from structurally related compounds.
  • Functional Group Impact : Isothiocyanates’ reactivity may confer unique advantages (e.g., in polymer crosslinking) over chloro- or hydrazine-substituted analogs.

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